3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole
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Overview
Description
3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This particular compound has garnered interest due to its potential therapeutic properties, especially in targeting oncogenic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-azidobenzaldehydes and amines.
Formation of C–N and N–N Bonds: This is achieved through transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed reactions, which employ oxygen as the terminal oxidant.
Cyclization: The intermediate compounds undergo cyclization to form the indazole ring structure.
Industrial Production Methods
Industrial production methods for this compound often involve:
Catalyst-Free Conditions: Some methods avoid the use of catalysts and solvents, reducing the environmental impact.
Optimized Reaction Conditions: These include specific temperature and pressure settings to maximize yield and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions
3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of halogens and strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It shows promise as a therapeutic agent in targeting oncogenic pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole involves:
Molecular Targets: The compound targets the PI3K signaling pathway, which is involved in cell growth and survival.
Pathways Involved: By inhibiting this pathway, the compound can potentially halt the proliferation of cancer cells and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory properties.
2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
Uniqueness
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
3-ethynyl-1-methyl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C10H12N2/c1-3-9-8-6-4-5-7-10(8)12(2)11-9/h1H,4-7H2,2H3 |
InChI Key |
RDBLVCAPPFXMGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)C#C |
Origin of Product |
United States |
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